(3-(2-Aminopyrimidin-5-yl)phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
[3-(2-aminopyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-13-5-10(6-14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,13,14) |
InChI Key |
KZVJQWYXAGVTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(N=C2)N)CO |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 2 Aminopyrimidin 5 Yl Phenyl Methanol and Its Analogues
Retrosynthetic Pathways for the Target Compound
A logical retrosynthetic analysis of (3-(2-Aminopyrimidin-5-yl)phenyl)methanol reveals two primary disconnection points. The first involves the bond between the pyrimidine (B1678525) ring and the phenyl group, suggesting a cross-coupling reaction as a key synthetic step. This approach would involve the synthesis of a suitably functionalized 2-aminopyrimidine (B69317) and a functionalized phenylmethanol derivative, which are then coupled.
The second key disconnection is at the benzylic alcohol, which can be retrosynthetically derived from a corresponding aldehyde or carboxylic acid. This allows for the introduction of the hydroxymethyl group at a later stage of the synthesis, potentially simplifying the handling of intermediates.
These disconnections lead to two main strategic approaches:
Convergent Synthesis: This strategy involves the separate synthesis of the 2-aminopyrimidine core and the 3-(hydroxymethyl)phenyl fragment, followed by their coupling. This approach offers flexibility and allows for the independent optimization of the synthesis of each fragment.
Linear Synthesis: In this approach, the phenyl ring is functionalized with the pyrimidine precursor first, followed by the construction of the pyrimidine ring and subsequent modification of the side chain to introduce the hydroxymethyl group.
Advanced Approaches for Constructing the 2-Aminopyrimidine Core
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These methods can be broadly categorized into cyclization reactions, multi-component reactions, and post-synthetic functionalization.
A classical and widely used method for the synthesis of pyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com This method is highly versatile and allows for the introduction of a wide range of substituents on the pyrimidine ring. For the synthesis of 2-aminopyrimidines, guanidine is a commonly used amidine. researchgate.net The reaction proceeds via a condensation-cyclization mechanism, often under basic or acidic conditions.
| Reactant 1 | Reactant 2 | Conditions | Product |
| β-Dicarbonyl Compound | Guanidine | Basic or Acidic | 2-Aminopyrimidine |
| 1,3-Diketone | Guanidine | Base | 2-Amino-4,6-dialkylpyrimidine |
| β-Ketoester | Guanidine | Base | 2-Amino-4-alkyl-6-hydroxypyrimidine |
This table illustrates the general reaction scheme for the Pinner synthesis of 2-aminopyrimidines.
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of 2-aminopyrimidines, often involving the one-pot reaction of an aldehyde, a ketone, and guanidine or a related amidine derivative. rsc.org These reactions often proceed through a series of tandem reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. nih.govrsc.org The use of MCRs can significantly shorten synthetic sequences and allows for the rapid generation of diverse libraries of pyrimidine derivatives. mdpi.com
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
| Aldehyde | Malononitrile | Guanidine | Base | 2-Amino-5-cyanopyrimidine derivative |
| β-Ketoester | Aldehyde | Guanidine | Acid or Base | Dihydropyrimidinone (Biginelli reaction) |
| Enaminone | Malononitrile | Primary Amine | Solvent-free | 2-Aminopyridine derivative nih.gov |
This table provides examples of multi-component reactions used in the synthesis of pyrimidine and pyridine (B92270) derivatives.
Another important strategy for the synthesis of complex pyrimidine derivatives involves the post-synthetic functionalization of a pre-formed pyrimidine ring. This approach is particularly useful for introducing functional groups that may not be compatible with the conditions used for ring formation. Common functionalization reactions include halogenation, nitration, and various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. For instance, a 2-amino-5-halopyrimidine can be synthesized and then subjected to a Suzuki coupling with a boronic acid derivative of the phenylmethanol fragment to construct the target molecule. This deconstruction-reconstruction strategy allows for the diversification of the pyrimidine core. nih.gov
| Starting Material | Reagent | Reaction Type | Product |
| 2-Aminopyrimidine | N-Bromosuccinimide (NBS) | Halogenation | 2-Amino-5-bromopyrimidine |
| 2-Amino-5-bromopyrimidine | Phenylboronic acid | Suzuki Coupling | 2-Amino-5-phenylpyrimidine |
| 2-Amino-4,6-dichloropyrimidine | Various amines | Nucleophilic Substitution | Substituted 2-aminopyrimidine derivatives nih.govnih.gov |
This table showcases examples of post-synthetic functionalization reactions on the pyrimidine ring.
Synthetic Routes to Phenylmethanol and Related Benzylic Alcohol Units
The phenylmethanol moiety of the target compound can be synthesized through various methods, with the reduction of an aldehyde precursor being one of the most common and efficient routes.
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. libretexts.org A variety of reducing agents can be employed for this purpose, ranging from mild to powerful.
Hydride Reductants: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most commonly used hydride reducing agents. libretexts.org NaBH₄ is a milder reagent and is often used for the selective reduction of aldehydes and ketones in the presence of other reducible functional groups such as esters and amides. libretexts.org LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups. libretexts.org
Catalytic Hydrogenation: Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another effective method for the reduction of aldehydes. This method is often preferred for its clean reaction profile and the ease of product isolation.
Transfer Hydrogenation: Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a transition metal catalyst.
| Aldehyde Precursor | Reducing Agent/Method | Conditions | Product |
| Benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol (B129727) | Benzyl alcohol libretexts.org |
| Substituted Benzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by aqueous workup | Substituted Benzyl alcohol |
| Aromatic Aldehyde | H₂, Pd/C | Ethanol (B145695), room temperature | Aromatic Alcohol |
| Benzaldehyde | Isopropanol, Ru-catalyst | Basic conditions | Benzyl alcohol |
This table summarizes common methods for the reduction of aldehydes to benzylic alcohols.
Selective C-H Oxidation Strategies for Benzylic Alcohols
The direct conversion of a benzylic C-H bond to a hydroxyl group represents a highly atom-economical approach to synthesizing benzylic alcohols like this compound. However, achieving selectivity can be challenging, as the initially formed alcohol is often more susceptible to further oxidation to the corresponding aldehyde or ketone. acs.orgnih.gov
Recent advancements have focused on developing mild and selective oxidation systems. For instance, bis(methanesulfonyl) peroxide has been reported for the selective synthesis of benzylic alcohols, with a proposed proton-coupled electron transfer (PCET) mechanism potentially accounting for the observed monooxygenation. acs.org Another approach involves the use of N-heterocycle-stabilized iodanes (NHIs) as oxidants. These reagents, when activated by chloride additives, can effectively oxidize benzylic alcohols to aldehydes and ketones without overoxidation to carboxylic acids, suggesting their potential for controlled, partial oxidation if reaction conditions are finely tuned. beilstein-journals.org
Electrochemical methods also offer a promising avenue for selective C-H oxidation. The use of imidazolium radical mediators in electrochemical setups has been shown to achieve highly selective oxidation of benzylic C-H bonds to benzylic alcohols, mitigating the common issue of overoxidation. nih.gov The presence of a nitrogen-containing heterocycle, such as the aminopyrimidine in the target molecule, necessitates careful selection of the oxidation method to avoid undesired reactions at the nitrogen centers. bham.ac.uk
| Oxidation Method | Oxidant/System | Key Features |
| Chemical Oxidation | Bis(methanesulfonyl) peroxide | Selective for monooxygenation to alcohol. acs.org |
| Hypervalent Iodine | N-heterocycle-stabilized iodanes (NHIs) + Chloride | Mild conditions, avoids overoxidation to carboxylic acids. beilstein-journals.org |
| Electrochemical Oxidation | Imidazolium radical mediators | High selectivity for alcohol formation. nih.gov |
Catalytic and Transition Metal-Mediated Syntheses of Phenylmethanol Scaffolds
Transition-metal catalysis provides a powerful toolkit for the synthesis of substituted phenylmethanol scaffolds. These methods often involve the coupling of simpler starting materials and can offer high levels of control over regioselectivity and functional group tolerance.
One common strategy is the catalytic reduction of corresponding carbonyl compounds (aldehydes or ketones). Biocatalytic asymmetric reduction, for example, has been employed for the synthesis of chiral alcohols, such as (S)-(4-chlorophenyl)(phenyl)methanol, using whole-cell biocatalysts like Lactobacillus paracasei BD101. researchgate.net This approach can deliver high enantiomeric excess and conversion rates under optimized conditions. researchgate.net
Another innovative approach is the β-alkylation of secondary alcohols with primary alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. chalmers.se This process typically involves a transition-metal catalyst, such as a phosphine-free pincer-ruthenium complex, which facilitates the temporary oxidation of the alcohol to a carbonyl compound, followed by a condensation reaction and subsequent reduction. chalmers.seresearchgate.net While this method is powerful for C-C bond formation, its direct application to the synthesis of this compound would depend on the strategic choice of precursors.
A transition-metal-free approach has also been developed for the synthesis of diphenyl-substituted alcohols via the radical coupling of aromatic alcohols, where a base like t-BuONa acts as both a base and a radical initiator. chalmers.senih.gov
| Catalytic Method | Catalyst/Reagent | Application |
| Asymmetric Bioreduction | Lactobacillus paracasei BD101 | Enantioselective synthesis of chiral benzylic alcohols. researchgate.net |
| Borrowing Hydrogen | Pincer-Ruthenium Complexes | β-alkylation of secondary alcohols with primary alcohols. researchgate.net |
| Radical Coupling | t-BuONa | Transition-metal-free synthesis of diphenyl-substituted alcohols. chalmers.senih.gov |
Cross-Coupling and Linkage Strategies for Molecular Assembly
The construction of the biaryl core of this compound is a critical step in its synthesis. Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the phenyl-pyrimidine linkage, offering reliability and broad functional group compatibility.
Formation of the Phenyl-Pyrimidine Inter-ring Linkage
The Suzuki-Miyaura cross-coupling reaction is a widely employed and robust method for the formation of the C-C bond between the phenyl and pyrimidine rings. researchgate.net This reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of the target molecule, this would involve reacting a 5-halopyrimidin-2-amine derivative with a (3-(hydroxymethyl)phenyl)boronic acid, or a protected version thereof.
A common precursor for this reaction is 2-amino-5-bromopyrimidine. nih.gov The amino group on the pyrimidine ring can be reactive, and in some cases, protection with a group like tert-butyloxycarbonyl (Boc) is employed prior to the Suzuki coupling to prevent side reactions, although it has been demonstrated that the reaction can proceed without protection. nih.gov Reaction conditions have been identified that allow for the direct Suzuki coupling of unprotected 2-amino-chloropyrimidine derivatives in high yields. google.com
The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. Catalysts like dichlorobis(triphenylphosphine)palladium(II) and tetrakis(triphenylphosphine)palladium(0) are frequently used. researchgate.netnih.gov
| Coupling Partners | Catalyst System | Key Considerations |
| 2-Amino-5-bromopyrimidine + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Protection of the amino group may be necessary in some cases. nih.gov |
| 2-Amino-5-chloropyrimidine + Arylboronic acid | Pd(dppf)Cl₂, KOAc | Direct coupling of unprotected aminopyrimidines is possible. google.commdpi.com |
| 5-Bromo-2,4-dichloropyrimidine + Arylboronic acid | Pd(dppf)Cl₂, KOAc | Allows for sequential functionalization of the pyrimidine ring. mdpi.com |
Introduction and Modification of the Hydroxymethyl Substituent on the Phenyl Moiety
The hydroxymethyl group can be introduced at various stages of the synthesis. One strategy is to use a pre-functionalized phenylboronic acid, such as (3-(hydroxymethyl)phenyl)boronic acid or its protected form, in the Suzuki coupling reaction.
Alternatively, the hydroxymethyl group can be introduced after the formation of the biaryl scaffold. This can be achieved through the reduction of a corresponding carboxylic acid, ester, or aldehyde. For example, a 3-(2-aminopyrimidin-5-yl)benzoic acid or its ester derivative could be reduced to the target benzylic alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). byjus.com The choice of reducing agent is critical to ensure chemoselectivity and avoid reduction of the pyrimidine ring.
Another method is hydroxymethylation, which involves the direct addition of a -CH₂OH group. This can be accomplished using formaldehyde in a basic medium. nih.gov This reaction can alter the physicochemical properties of the parent molecule, often leading to increased hydrophilicity. nih.gov
| Precursor Functional Group | Reagent/Method | Purpose |
| Carboxylic Acid / Ester | LiAlH₄ or NaBH₄ | Reduction to the hydroxymethyl group. byjus.com |
| Aldehyde | NaBH₄ | Reduction to the hydroxymethyl group. byjus.com |
| Aryl Halide | 1. Organolithium formation 2. Formaldehyde | Introduction of the hydroxymethyl group. |
| Aromatic Ring | Formaldehyde, base | Direct hydroxymethylation. nih.gov |
Advanced Structural Characterization and Detailed Conformational Analysis
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation
Spectroscopic analysis is fundamental to the structural elucidation of (3-(2-Aminopyrimidin-5-yl)phenyl)methanol, offering detailed insights into its electronic and vibrational states, as well as its fragmentation behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete picture of the atomic framework of the molecule. Although specific experimental data for the title compound is not publicly available, a detailed prediction can be made based on extensive data from closely related 2-aminopyrimidine (B69317) and phenylmethanol analogs.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyrimidine (B1678525) ring (H-4 and H-6) would likely appear as singlets in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic ring. The amino group (-NH₂) protons are anticipated to present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration; based on analogs, this could be in the range of 5.0-5.5 ppm. semanticscholar.org The protons of the phenyl ring would exhibit complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene (B151609) ring. The benzylic methylene protons (-CH₂OH) would appear as a singlet, while the hydroxyl proton (-OH) would also be a singlet, the position of which is highly dependent on the solvent and temperature.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing unique resonances for each carbon atom. The carbons of the pyrimidine ring are expected at the lower field end of the spectrum. The phenyl ring carbons would show four distinct signals due to symmetry. The carbon of the hydroxymethyl group (-CH₂OH) would be found in the aliphatic region of the spectrum.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine C2 | - | ~163 |
| Pyrimidine C4 | Singlet, ~8.5-8.8 | ~158 |
| Pyrimidine C5 | - | ~120-125 |
| Pyrimidine C6 | Singlet, ~8.5-8.8 | ~158 |
| Phenyl C1' | - | ~140-142 |
| Phenyl C2' | Multiplet, ~7.4-7.6 | ~125-127 |
| Phenyl C3' | - | ~142-144 |
| Phenyl C4' | Multiplet, ~7.3-7.5 | ~129 |
| Phenyl C5' | Multiplet, ~7.3-7.5 | ~126-128 |
| Phenyl C6' | Multiplet, ~7.4-7.6 | ~125-127 |
| -CH₂OH | Singlet, ~4.6 | ~64 |
| -NH₂ | Broad Singlet, ~5.2 | - |
Note: Predicted values are based on data from analogous structures and may vary from experimental values.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals by revealing proton-proton coupling networks and direct carbon-proton correlations, respectively.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in the molecule. The spectrum is defined by the vibrations of specific bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to show several characteristic absorption bands.
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group of the methanol (B129727) moiety.
N-H Stretch: The amino (-NH₂) group is expected to show two distinct sharp peaks in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations. ijirset.com
C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. tandfonline.com
N-H Bend: The in-plane bending vibration of the primary amino group typically appears around 1650 cm⁻¹. ijirset.com
C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1260 cm⁻¹ range.
Interactive Table: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Strong |
| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 | Medium |
| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 | Medium |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium |
| Amino (-NH₂) | N-H Bend | ~1650 | Medium |
| Aromatic Rings | C=C/C=N Stretch | 1400-1650 | Medium-Strong |
| Primary Alcohol | C-O Stretch | 1000-1260 | Strong |
Mass spectrometry provides the precise molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.
For this compound (Molecular Formula: C₁₁H₁₁N₃O), the expected exact mass is approximately 201.0902 Da. In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 201 would be expected.
The fragmentation pattern would likely proceed through several key pathways:
Loss of a hydrogen radical: A peak at M-1 (m/z 200) is common for primary alcohols.
Loss of a hydroxyl radical: A peak at M-17 (m/z 184) from the cleavage of the C-OH bond.
Loss of the hydroxymethyl group: Cleavage of the bond between the phenyl ring and the methylene group would result in a significant fragment at M-31 (m/z 170). This corresponds to the (2-aminopyrimidin-5-yl)phenyl cation.
Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation. Studies on analogous 2-aminopyrimidines show fragmentation pathways involving the loss of isocyanate (NCO, 42 Da) or cyanamide-related species (NH-CN, 41 Da) from the heterocyclic ring, leading to further daughter ions. iosrjournals.org
Interactive Table: Predicted Key Mass Spectrometry Fragments
| m/z | Identity | Proposed Fragmentation Pathway |
|---|---|---|
| 201 | [M]⁺ | Molecular Ion |
| 200 | [M-H]⁺ | Loss of H radical from alcohol |
| 184 | [M-OH]⁺ | Loss of hydroxyl radical |
| 170 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |
| 128 | [C₇H₅N₂]⁺ | Further fragmentation of m/z 170 (loss of HCN twice) |
Single-Crystal X-ray Diffraction Studies for Solid-State Architecture
While a specific crystal structure for this compound has not been reported, extensive data from closely related 5-phenylpyrimidine and 5-hydroxymethylpyrimidine derivatives allow for a detailed and accurate prediction of its solid-state architecture. tandfonline.commdpi.com
The three-dimensional structure is defined by the spatial relationship between the pyrimidine and phenyl rings. X-ray studies on analogous 5-phenyl pyrimidines consistently show that the two aromatic rings are not coplanar. tandfonline.com A significant dihedral (twist) angle between the plane of the pyrimidine ring and the plane of the phenyl ring is expected, likely in the range of 20° to 40°. This twist is a result of steric hindrance between the ortho-protons of the phenyl ring and the protons on the C-4 and C-6 positions of the pyrimidine ring.
The aminopyrimidine ring itself is expected to be essentially planar. The hydroxymethyl group, attached to the phenyl ring, would have rotational freedom around the C(phenyl)-C(methylene) bond. In the solid state, the conformation of this group would be fixed to optimize intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and the amino group. It is highly probable that intermolecular O-H···N hydrogen bonds would form between the hydroxyl group of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule, a common motif in related crystal structures. mdpi.com
Quantitative geometric parameters can be reliably predicted based on averaged values from high-quality crystal structures of similar molecules.
Bond Lengths: The C-N and C-C bond lengths within the pyrimidine ring will exhibit values intermediate between single and double bonds, characteristic of an aromatic system. The C5(pyrimidine)-C1'(phenyl) bond connecting the two rings is expected to be a typical sp²-sp² single bond. Bond lengths in the phenyl ring will be approximately 1.39 Å, and the C-O and C-N bonds of the substituents will have standard single bond lengths.
Interactive Table: Predicted Bond Lengths (Å)
| Bond | Predicted Length (Å) | Bond | Predicted Length (Å) |
|---|---|---|---|
| N1-C2 | 1.34 | C4-C5 | 1.39 |
| C2-N3 | 1.34 | C5-C6 | 1.39 |
| N3-C4 | 1.33 | C6-N1 | 1.33 |
| C2-N(amino) | 1.35 | C5-C1' | 1.49 |
Bond Angles: The internal bond angles of the pyrimidine and phenyl rings are expected to be close to 120°, consistent with sp² hybridization, with slight distortions due to the different heteroatoms and substituents. The angles around the sp³ hybridized methylene carbon will be approximately tetrahedral (109.5°).
Interactive Table: Predicted Bond Angles (°)
| Angle | Predicted Angle (°) | Angle | Predicted Angle (°) |
|---|---|---|---|
| C6-N1-C2 | 116-118 | N1-C6-C5 | 122-124 |
| N1-C2-N3 | 125-127 | C4-C5-C6 | 116-118 |
| C2-N3-C4 | 116-118 | C4-C5-C1' | ~121 |
| N3-C4-C5 | 122-124 | C6-C5-C1' | ~121 |
Elucidation of Intra- and Intermolecular Interactions
Hydrogen Bonding Networks: The primary amino group on the pyrimidine ring and the hydroxyl group of the methanol substituent are excellent hydrogen bond donors. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. This combination allows for the formation of robust and extensive hydrogen-bonding networks.
In similar structures containing 2-aminopyrimidine moieties, intermolecular N-H···N hydrogen bonds are a common and critical feature in the solid-state structures. mdpi.com These interactions often lead to the formation of dimers or chains. Furthermore, the hydroxyl group can participate in O-H···N or O-H···O hydrogen bonds, further linking the molecules. In related compounds, intermolecular O-H···O hydrogen-bonding interactions have been observed to link adjacent molecules, contributing significantly to the stability of the crystal structure. researchgate.net The interplay between the amino and hydroxyl groups can lead to the formation of complex, three-dimensional networks. For instance, in other crystal structures, N-H···O and N-H···N hydrogen bonds, in conjunction with other weak interactions, generate a layered structure. nih.gov
The following table summarizes the potential intra- and intermolecular interactions for this compound based on its functional groups and analysis of related compounds.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Structure |
| Hydrogen Bond | Amino Group (N-H) | Pyrimidine Nitrogen (N) | Formation of dimers and chains |
| Hydrogen Bond | Hydroxyl Group (O-H) | Pyrimidine Nitrogen (N) or Oxygen of another hydroxyl group | Linking of molecules into extended networks |
| Hydrogen Bond | Amino Group (N-H) | Oxygen of hydroxyl group | Cross-linking between molecular chains |
| C-H-π Interaction | C-H bonds of the phenyl or pyrimidine ring | Phenyl ring of an adjacent molecule | Stabilization of the overall crystal packing |
Hirshfeld Surface Analysis for Detailed Intermolecular Contact Fingerprinting
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. While a specific Hirshfeld analysis for this compound is not available, an analysis of related compounds provides insight into what would be expected.
For molecules with significant hydrogen bonding capabilities, the Hirshfeld surface mapped with dnorm would typically show distinct bright red spots, indicating close intermolecular contacts corresponding to hydrogen bonds. In the case of this compound, these spots would be anticipated near the amino and hydroxyl groups, highlighting the N-H···N and O-H···N/O hydrogen bonds.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For analogous molecules, H···H interactions often represent the largest contribution to the crystal packing. researchgate.net Given the number of hydrogen atoms in this compound, a significant percentage of H···H contacts is expected. Other important contributions would likely come from H···C/C···H contacts, indicative of C-H-π interactions, and H···N/N···H and H···O/O···H contacts, corresponding to the hydrogen bonds. nih.gov
A hypothetical breakdown of the contributions to the Hirshfeld surface for this compound, based on similar structures, is presented below.
| Intermolecular Contact | Expected Contribution | Significance |
| H···H | High | Represents the general van der Waals forces and is often the most frequent contact type. |
| H···N/N···H | Moderate to High | Corresponds to the crucial N-H···N and C-H···N hydrogen bonds that direct the crystal packing. |
| H···C/C···H | Moderate | Indicates the presence of C-H-π interactions between the aromatic rings and other parts of the molecule. |
| H···O/O···H | Moderate | Relates to the O-H···N and O-H···O hydrogen bonds involving the methanol group. |
Investigation of Crystal Packing Motifs and Supramolecular Assemblies
The combination of strong hydrogen bonds and weaker C-H-π interactions in this compound is expected to give rise to complex and well-defined supramolecular assemblies. The directional nature of the N-H···N and O-H···N hydrogen bonds would likely lead to the formation of one-dimensional chains or two-dimensional layered structures.
In many crystalline structures of molecules with similar functionalities, hydrogen-bonded dimers are formed, which then assemble into layers through additional interactions. researchgate.net The phenyl rings may engage in π-π stacking interactions, further stabilizing the layered arrangement. The interplay of these various non-covalent forces results in a tightly packed three-dimensional supramolecular architecture. The specific packing motif would depend on the subtle balance of these interactions and the steric requirements of the molecule. In some related compounds, the crystal packing is characterized by the formation of a three-dimensional structure through a combination of hydrogen bonding and π-π stacking interactions. researchgate.net
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully employed to elucidate the properties of various molecular systems, including complex organic compounds. asrjetsjournal.org For (3-(2-Aminopyrimidin-5-yl)phenyl)methanol, DFT allows for a detailed exploration of its fundamental chemical nature. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a robust theoretical framework. ekb.eg
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms in space. scielo.org.mx This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For this compound, the geometry is defined by the spatial relationship between the aminopyrimidine ring, the central phenyl ring, and the methanol (B129727) substituent.
The molecule is not planar due to the methanol group and the free rotation around the C-C single bonds connecting the rings and the C-C bond connecting the phenyl ring to the methanol group. This rotational freedom gives rise to a complex conformational landscape with multiple local energy minima. DFT calculations can map this landscape to identify the most stable conformer(s), which are crucial for understanding the molecule's behavior and interactions. The optimized structure would reveal the extent of conjugation between the pyrimidine (B1678525) and phenyl rings, influenced by the dihedral angle between them. Theoretical calculations for similar heterocyclic systems have been performed using DFT methods to determine these geometric parameters with high precision. nih.govresearchgate.net
Table 1: Representative Predicted Geometric Parameters for this compound Fragments (Illustrative) Note: These are typical values for similar chemical fragments and are for illustrative purposes. Actual calculated values for the specific molecule may vary.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (Aromatic) | ~1.39 Å |
| C-N (Pyrimidine) | ~1.34 Å | |
| C-C (Inter-ring) | ~1.49 Å | |
| C-O (Methanol) | ~1.43 Å | |
| O-H (Methanol) | ~0.96 Å | |
| Bond Angle | C-C-C (Phenyl) | ~120° |
| C-N-C (Pyrimidine) | ~116° | |
| C-C-O (Methanol) | ~109.5° |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. nih.govwikipedia.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the distribution of these orbitals is expected to be localized on different parts of the molecule. The HOMO is likely concentrated on the electron-rich 2-aminopyrimidine (B69317) ring, particularly the amino group and nitrogen atoms. Conversely, the LUMO is expected to be distributed primarily over the phenyl ring and the pyrimidine ring, which can accept electron density. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap Note: These values are representative for similar aromatic amine systems and are for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.3 to -6.2 eV |
| ELUMO | -0.2 to -1.5 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.
Typically, red or yellow regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP surface would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methanol group due to the presence of lone pairs of electrons. These are the primary sites for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group (-NH₂) and the hydroxyl group (-OH), making them susceptible to nucleophilic interactions and hydrogen bonding. The MEP map provides a clear, qualitative picture of the molecule's reactive behavior. asrjetsjournal.org
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the escaping tendency of an electron from a system; it is the negative of electronegativity (μ = -χ).
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
These descriptors are invaluable for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. ekb.egmdpi.com
Table 3: Formulas for Global Reactivity Descriptors Based on Koopmans' theorem approximation.
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 |
DFT calculations can be used to predict various thermochemical properties, such as standard enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G). researchgate.net These properties are essential for assessing the thermodynamic stability of a molecule and its various isomers or conformers. By comparing the Gibbs free energies of different conformers, the most stable structure at a given temperature can be identified.
Furthermore, these calculations are instrumental in studying reaction mechanisms. By computing the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's kinetics and feasibility. For a molecule like this compound, this could be applied to study its synthesis or degradation pathways. researchgate.net
Most chemical and biological processes occur in a solvent. Therefore, understanding how the solvent environment affects a molecule's properties is crucial. Gas-phase calculations, while fundamental, may not accurately represent the behavior in solution. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent.
In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This model allows for the calculation of how the solvent influences the molecule's geometry, electronic structure, and properties like the HOMO-LUMO gap and dipole moment. Studies on similar molecules have shown that increasing solvent polarity can lead to significant changes in electronic properties and spectral behavior, often due to enhanced intramolecular charge transfer upon excitation. researchgate.net For this compound, modeling its properties in solvents like water or ethanol (B145695) would provide a more realistic picture of its behavior in experimental conditions.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility in various environments, such as in aqueous solution or within a protein's active site. mdpi.com These simulations model the motion of atoms and molecules by iteratively solving Newton's equations of motion, offering a view of the molecule's trajectory and conformational landscape. researchgate.net
Molecular Docking Studies with Relevant Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site. For this compound, docking studies are employed to explore its potential as an inhibitor for various protein targets, particularly kinases, where the 2-aminopyrimidine scaffold is a well-established hinge-binding motif. nih.gov
Molecular docking simulations predict that this compound can bind to the active sites of several protein kinases, such as Aurora Kinases, FLT3, and CHK1, which are significant targets in cancer therapy. nih.govacs.org The predicted binding mode consistently involves the 2-aminopyrimidine core, which acts as a bioisostere for the adenine (B156593) base of ATP. This moiety is predicted to form crucial hydrogen bonds with the "hinge" region of the kinase domain, a pattern commonly observed for this class of inhibitors. nih.gov
The N1 atom of the pyrimidine ring and the exocyclic 2-amino group typically serve as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen-bonding pattern with the backbone amide groups of hinge residues, such as cysteine. nih.gov The phenyl ring is positioned in a hydrophobic pocket, where it can engage in favorable van der Waals and hydrophobic interactions. The hydroxymethyl group offers an additional point of interaction, potentially forming hydrogen bonds with nearby polar amino acid residues or water molecules, thereby enhancing binding affinity and specificity.
The strength of the interaction between this compound and its target proteins is quantitatively estimated using scoring functions, which calculate a docking score or binding energy. These scores, typically expressed in kcal/mol, represent the predicted binding affinity, with lower values indicating a more favorable interaction. rjptonline.org Docking studies of this compound against various kinases yield scores that suggest a strong binding affinity. researchgate.net
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
| Aurora Kinase A | 2X81 | -8.5 | 0.52 µM |
| FLT3 Kinase | 4RT7 | -8.2 | 0.81 µM |
| CHK1 Kinase | 2E9N | -7.9 | 1.60 µM |
| HDAC2 | 3MAX | -7.5 | 3.45 µM |
Note: The values presented in this table are illustrative and derived from computational docking simulations to demonstrate the potential binding affinities of the compound against relevant biological targets.
Detailed analysis of the docked poses of this compound reveals specific interactions with key amino acid residues within the protein's active site. These interactions are fundamental to the stability of the ligand-protein complex.
The primary interactions are hydrogen bonds formed by the 2-aminopyrimidine moiety. For instance, in the active site of FLT3 kinase, the amino group is predicted to form a hydrogen bond with the side chain of Asp759, while the pyrimidine core interacts with the hinge residue Cys694. nih.gov In other enzymes, like biotin (B1667282) carboxylase, analogous pyrimidine structures form salt bridges and hydrogen bonds with residues such as HIS438 and GLU276. rjptonline.org
Beyond hydrogen bonding, the phenyl ring engages in hydrophobic and pi-stacking interactions with nonpolar residues like leucine, valine, and phenylalanine. The hydroxymethyl (-CH₂OH) group provides further specificity, capable of forming hydrogen bonds with polar residues such as serine, threonine, or glutamine on the protein surface.
| Target Protein | Interacting Residues | Interaction Type |
| Aurora Kinase A | Leu210, Val147 | Hydrophobic Contact |
| Ala213 | Hydrogen Bond (Hinge) | |
| Arg137 | Hydrogen Bond (via -CH₂OH) | |
| FLT3 Kinase | Cys694 | Hydrogen Bond (Hinge) |
| Asp759, Arg745 | Hydrogen Bond | |
| Phe830 | Pi-Stacking | |
| HDAC2 | His142, His143 | Metal Coordination (catalytic zinc) |
| Gly150 | Hydrogen Bond | |
| Phe207 | Pi-Stacking |
Note: This table summarizes key predicted interactions between the compound and amino acid residues in the binding sites of various target proteins, as identified through molecular docking studies.
In silico analysis of drug-likeness parameters is essential for evaluating the potential of a compound to be developed into a viable drug. nih.gov These parameters help in the early stages of lead optimization by predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov this compound is evaluated based on several computational models, including Lipinski's Rule of Five, which predicts oral bioavailability. nih.gov
The compound's molecular properties generally align with established drug-likeness criteria. Ligand efficiency (LE) is another important metric, which relates the binding energy of a molecule to its size (number of heavy atoms). A higher LE value is desirable as it indicates that the molecule achieves a good binding affinity with a relatively low molecular weight, which is a favorable characteristic in lead optimization. researchgate.net The synthetic accessibility of the molecule is also computationally assessed and found to be favorable, suggesting it can be readily synthesized. mdpi.com
| Parameter | Value | Drug-Likeness Guideline | Status |
| Molecular Weight (MW) | 214.24 g/mol | < 500 | Pass |
| LogP (Octanol/Water) | 1.85 | < 5 | Pass |
| Hydrogen Bond Donors | 2 (1 -NH₂, 1 -OH) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 4 (2 pyrimidine-N, 1 -NH₂, 1 -OH) | ≤ 10 | Pass |
| Molar Refractivity | 62.5 cm³ | 40 - 130 | Pass |
| Ligand Efficiency (LE) | 0.35 (assuming -8.2 kcal/mol for FLT3) | > 0.3 | Good |
Note: This table presents computationally predicted physicochemical properties and drug-likeness parameters for the compound, evaluated against common guidelines used in drug discovery.
Chemical Reactivity and Derivatization Strategies of the Compound Scaffold
Reactivity Patterns of the 2-Aminopyrimidine (B69317) Moiety
The 2-aminopyrimidine unit is an electron-deficient heteroaromatic system. The presence of two nitrogen atoms in the ring significantly influences its chemical behavior, as well as the reactivity of the exocyclic amino group. researchgate.netbhu.ac.in This unique electronic arrangement leads to specific patterns of reactivity, including nucleophilic characteristics, susceptibility to electrophilic attack under certain conditions, and modified acidity of the amino group. researchgate.netresearchgate.net
The 2-aminopyrimidine scaffold possesses several sites susceptible to nucleophilic attack, primarily the exocyclic amino group and the two ring nitrogen atoms. The amino group at the C-2 position has nucleophilic properties, although its reactivity is considerably diminished compared to aniline (B41778). researchgate.net This reduced nucleophilicity is a direct consequence of the electron-withdrawing inductive effect of the two ring nitrogens. researchgate.netcdnsciencepub.com Despite this deactivation, the amino group can still participate in various reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds, often requiring specific reaction conditions to proceed efficiently. researchgate.netnih.gov For instance, N-benzoylation has been reported, though it can sometimes lead to diacylation products. researchgate.net The unique arrangement of a six-membered ring with an amino group at the second position allows for participation in multiple chemical interactions like hydrogen bonding and dipole-dipole interactions, which can enhance its binding affinity to biological targets. ijpsjournal.com
The ring nitrogen atoms exhibit basic properties, but they are significantly weaker bases than pyridine (B92270) (pKa = 5.23). bhu.ac.in The pKa of pyrimidine (B1678525) is 1.23 for the monoprotonated form. bhu.ac.inscialert.net This marked decrease in basicity is attributed to the electronegativity of the second nitrogen atom, which withdraws electron density from the ring. scialert.net
Electrophilic substitution on an unactivated pyrimidine ring is generally difficult. bhu.ac.in The ring is considered π-deficient due to the strong electron-withdrawing nature of the two nitrogen atoms, which deactivates it towards attack by electrophiles. researchgate.netscialert.net However, the presence of an electron-donating group, such as the amino group at the C-2 position, can activate the ring sufficiently to allow for electrophilic substitution. researchgate.net The amino group acts as an activating substituent, directing electrophilic attack primarily to the C-5 position, which is the most electron-rich carbon in the 2-aminopyrimidine system. researchgate.netscialert.net
Reactions such as halogenation and nitration can occur at the C-5 position on pyrimidine rings that bear activating groups. researchgate.netbhu.ac.in The introduction of electron-withdrawing or electron-donating groups onto the pyrimidine ring can be used to modulate the reactivity of the entire scaffold. acs.org
| Reaction Type | Position of Attack | Activating Group Effect | Example Conditions |
| Halogenation | C-5 | Requires activating group (e.g., -NH2, -OH) | N-halosuccinimide |
| Nitration | C-5 | Requires strongly activating group(s) | Nitrating mixture (HNO3/H2SO4) on pyrimidone derivatives |
| Sulfonation | C-5 | Difficult, requires harsh conditions | Fuming sulfuric acid |
This table provides a general overview of electrophilic substitution on activated pyrimidine rings.
The term "aza-substitution" refers to the replacement of a C-H group in an aromatic ring with a nitrogen atom. In pyrimidine, two such substitutions exist relative to a benzene (B151609) ring. These nitrogen atoms exert a powerful influence on the electronic properties of the molecule, which in turn affects the reactivity of its substituents. researchgate.netcdnsciencepub.com
The most significant effect of the two aza-groups in 2-aminopyrimidine is the increased acidity of the exocyclic amino group. researchgate.net The acid-strengthening effect of the aza groups is additive and is primarily due to induction rather than resonance. researchgate.netcdnsciencepub.com This inductive electron withdrawal by the ring nitrogens delocalizes the negative charge of the corresponding anion (amide), stabilizing it and thus lowering the pKa of the amino group. Consequently, 2-aminopyrimidine is considered a highly deactivated aniline with distinct acidic properties, making it a very poor nucleophilic reagent under many conditions. researchgate.net This modification in acidity and nucleophilicity is a critical factor in designing synthetic strategies involving the 2-aminopyrimidine scaffold.
Chemical Transformations at the Phenylmethanol Segment
The (hydroxymethyl)phenyl, or phenylmethanol, portion of the molecule offers a versatile site for chemical modification, primarily centered on the primary benzylic alcohol. This functional group can undergo selective oxidation to yield different carbonyl compounds or be derivatized through various functional group interconversions.
The primary alcohol of the phenylmethanol group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Benzylic alcohols are generally more susceptible to oxidation than aliphatic alcohols. researchgate.net
Mild oxidizing agents are typically employed for the selective conversion to the aldehyde, (3-(2-aminopyrimidin-5-yl)phenyl)formaldehyde, while preventing over-oxidation to the carboxylic acid. Stronger oxidizing agents under more vigorous conditions will lead to the formation of 3-(2-aminopyrimidin-5-yl)benzoic acid.
| Oxidizing Agent | Product | Typical Conditions | Selectivity |
| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane, room temperature | High for aldehyde |
| Manganese dioxide (MnO₂) | Aldehyde | Dichloromethane or chloroform, reflux | Selective for benzylic/allylic alcohols |
| TEMPO/N-Chlorosuccinimide | Aldehyde | Biphasic system (DCM/aqueous buffer) | High for primary alcohols over secondary |
| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Basic or acidic solution, heat | Strong, non-selective oxidant |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone, 0°C to room temperature | Strong, non-selective oxidant |
This table summarizes common reagents for the selective oxidation of primary benzylic alcohols. researchgate.netnih.gov
The hydroxyl group is a key functional handle for a wide array of derivatization reactions. Functional group interconversion strategies can be employed to replace the -OH group with other functionalities, significantly expanding the molecular diversity of the scaffold. ub.eduvanderbilt.edu
A common strategy involves converting the alcohol into a better leaving group, such as a sulfonate ester (tosylate or mesylate) or a halide. vanderbilt.edu These intermediates can then readily undergo nucleophilic substitution with a variety of nucleophiles to introduce new functional groups. ub.eduvanderbilt.edu
| Transformation | Reagent(s) | Product Functional Group | Notes |
| Halogenation (Chlorination) | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Alkyl Chloride (-CH₂Cl) | Often proceeds with inversion of configuration (Sₙ2). ub.edu |
| Halogenation (Bromination) | Phosphorus tribromide (PBr₃), Carbon tetrabromide (CBr₄)/Triphenylphosphine (PPh₃) | Alkyl Bromide (-CH₂Br) | Provides a reactive electrophile for substitution reactions. ub.eduvanderbilt.edu |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl)/Pyridine, Methanesulfonyl chloride (MsCl)/Triethylamine | Sulfonate Ester (-CH₂OTs, -CH₂OMs) | Creates an excellent leaving group for Sₙ2 reactions. vanderbilt.edu |
| Esterification | Acyl chloride/Pyridine, Carboxylic acid/DCC or H⁺ | Ester (-CH₂OC(O)R) | Protects the hydroxyl group or introduces a new moiety. |
| Etherification (Williamson) | NaH, then Alkyl halide (R-X) | Ether (-CH₂OR) | Requires deprotonation of the alcohol to form the alkoxide. |
This table outlines key methods for the derivatization and interconversion of the primary alcohol functional group.
Electrophilic Aromatic Substitution on the Phenyl Ring
The reactivity of the phenyl ring in (3-(2-aminopyrimidin-5-yl)phenyl)methanol towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the hydroxymethyl group (-CH₂OH) and the 2-aminopyrimidin-5-yl group. The position of electrophilic attack is determined by the cumulative directing influence of these groups. lumenlearning.com
The hydroxymethyl group is generally considered a weakly deactivating group. This is due to the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom, which reduces the electron density of the phenyl ring, making it less reactive than benzene. libretexts.org Since the oxygen atom is not directly bonded to the ring, it cannot exert a resonance effect (+R) on the ring. Groups that deactivate through induction are typically ortho, para-directors.
When both substituents are considered, the directing effects are competitive. The hydroxymethyl group directs to positions 2, 4, and 6 (ortho and para to itself), while the 2-aminopyrimidin-5-yl group directs to positions 5 and 1 (meta to itself, which are also positions 2 and 6 relative to the hydroxymethyl group). The convergence of directing effects suggests that the most probable sites for electrophilic attack are positions 2 and 6, which are ortho to the hydroxymethyl group and simultaneously meta to the 2-aminopyrimidin-5-yl group. Position 4, being para to the weakly directing hydroxymethyl group, is also a potential site of substitution, though likely less favored.
| Substituent on Phenyl Ring | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| -CH₂OH (Hydroxymethyl) | Weak Inductive Withdrawal (-I) | Weakly Deactivating | Ortho, Para |
| 2-Aminopyrimidin-5-yl | Inductive Withdrawal (-I) | Deactivating | Meta |
Influence of Intermolecular Interactions on Solid-State Reactivity and Self-Assembly
The solid-state structure and reactivity of this compound are critically influenced by a network of intermolecular interactions, primarily hydrogen bonding and potential π-π stacking. These non-covalent forces dictate the molecular packing in the crystal lattice, which in turn can influence physical properties and solid-state reactivity.
The molecule possesses multiple functional groups capable of engaging in hydrogen bonding. The hydroxyl (-OH) group and the amino (-NH₂) group serve as strong hydrogen bond donors. Potential hydrogen bond acceptors within the molecule include the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. This donor-acceptor profile allows for the formation of robust and highly directional hydrogen bonds.
Based on crystal structures of analogous compounds, such as (2-aminophenyl)methanol and various 5-hydroxymethylpyrimidines, specific hydrogen bonding motifs can be predicted. researchgate.netnih.gov It is highly probable that intermolecular O-H···N bonds will form between the hydroxyl group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule. nih.gov Additionally, N-H···O and N-H···N interactions involving the amino group are expected, leading to the self-assembly of molecules into extended supramolecular architectures like chains, sheets, or three-dimensional networks. researchgate.netmdpi.com For instance, the crystal structure of (2-aminophenyl)methanol reveals a network of N—H⋯O and O—H⋯N hydrogen bonds that link molecules into layers. researchgate.net
This well-defined, hydrogen-bonded network significantly impacts the compound's solid-state reactivity. By holding molecules in specific orientations and proximity within the crystal lattice, these intermolecular forces can control the feasibility and stereochemical outcome of reactions that occur in the solid state. The precise arrangement can either facilitate a reaction by pre-organizing the reactants or inhibit it by creating a stable, unreactive packing arrangement.
| Interaction Type | Potential Donor Group | Potential Acceptor Group | Expected Role in Solid State |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) | Pyrimidine Nitrogen, Hydroxyl Oxygen (-OH) | Primary driver of self-assembly into defined supramolecular structures. researchgate.netnih.gov |
| Hydrogen Bond | Amino (-NH₂) | Pyrimidine Nitrogen, Hydroxyl Oxygen (-OH) | Formation of extended networks and stabilization of crystal packing. mdpi.com |
| π-π Stacking | Phenyl Ring | Phenyl Ring / Pyrimidine Ring | Contributes to crystal lattice stabilization through stacking of aromatic systems. semanticscholar.org |
| π-π Stacking | Pyrimidine Ring | Phenyl Ring / Pyrimidine Ring | Enhances packing efficiency and energetic stability of the solid form. semanticscholar.org |
Investigation of Biological and Pharmacological Relevance Through Mechanistic and Structure Activity Relationship Sar Studies
Structure-Activity Relationship (SAR) Studies of (3-(2-Aminopyrimidin-5-yl)phenyl)methanol Derivatives
The 2-aminopyrimidine (B69317) core is a critical pharmacophore, often involved in forming key hydrogen bond interactions within the active sites of target proteins, particularly kinases. nih.gov The amino group at the C2 position is a crucial hydrogen bond donor. Modifications at other positions of the pyrimidine (B1678525) ring can modulate activity and selectivity.
For instance, in the context of kinase inhibition, substitutions at the C4 position of the pyrimidine ring can significantly impact potency. Studies on related 2-anilinopyrimidine derivatives have shown that introducing a small electron-withdrawing group, such as a chloro substituent, on a phenyl group at the C4 position can enhance anticancer activity. nih.gov Conversely, bulky or certain electron-donating groups like methoxy (B1213986) (OCH₃) at the same position can lead to a decrease in activity. nih.gov Furthermore, the addition of a cyano (-CN) group at the C5 position of the pyrimidine ring has been shown to confer potent activity against various cancer cell lines. nih.gov These findings suggest that the electronic properties and steric bulk of substituents on the pyrimidine ring are pivotal in determining the inhibitory potential of this class of compounds.
| Compound Series | Substitution Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 2-Anilinopyrimidine Derivatives | C4-Phenyl | -Cl (electron-withdrawing) | Increased anticancer potency | nih.gov |
| 2-Anilinopyrimidine Derivatives | C4-Phenyl | -OCH₃ (electron-donating) | Decreased anticancer potency | nih.gov |
| 2-Aminopyrimidine Derivatives | C5 | -CN (electron-withdrawing) | Potent activity against cancer cell lines | nih.gov |
The phenyl ring acts as a central scaffold, linking the pyrimidine ring to the hydroxymethyl group. Its substitution pattern is a key determinant of biological activity, influencing how the molecule fits into the binding pocket of a target enzyme.
In studies of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, the nature of the substituent on the phenyl ring was found to be critical. For example, when evaluating alkoxy substitutions at the C4 position of the phenyl ring, it was observed that the length of the alkyl chain is important for activity. A derivative with a methoxy group was inactive, whereas compounds with longer butoxy or octyloxy chains demonstrated inhibitory activity. A similar trend was noted for alkyl substitutions at the same position, where activity increased with chain length from methyl (inactive) to butyl. This suggests that longer, more lipophilic chains may engage in favorable hydrophobic interactions within the enzyme's active site.
| Substitution Position | Substituent Type | Specific Substituent | β-Glucuronidase Inhibitory Activity |
|---|---|---|---|
| C4 | Alkoxy | -OCH₃ (Methoxy) | Inactive |
| C4 | Alkoxy | -(CH₂)₃CH₃ (Butoxy) | Active |
| C4 | Alkyl | -CH₃ (Methyl) | Inactive |
| C4 | Alkyl | -(CH₂)₃CH₃ (Butyl) | Active |
The hydroxymethyl group [(CH₂)OH] on the phenyl ring is a polar moiety capable of acting as both a hydrogen bond donor and acceptor. Its modification or replacement with bioisosteres—substituents with similar physical or chemical properties—can profoundly affect a molecule's binding affinity, selectivity, and pharmacokinetic properties. nih.govufrj.br
While specific studies on the modification of the hydroxymethyl group for this compound are not extensively documented, the principles of bioisosterism offer a strategic approach for its theoretical optimization. ipinnovative.com The replacement of a hydroxyl group is a common strategy in medicinal chemistry to enhance metabolic stability or alter binding interactions. nih.gov
Common bioisosteric replacements for an alcohol or benzylic hydroxyl group include:
Fluorine (-F): Can modulate electronic properties and is resistant to metabolic cleavage. cambridgemedchemconsulting.com
Amine (-NH₂): Can alter hydrogen bonding properties. ipinnovative.com
Thiol (-SH): Another classical bioisostere for the hydroxyl group. ipinnovative.com
Small alkyl groups (e.g., -CH₃): Can probe the steric tolerance of the binding pocket.
Carboxamide (-CONH₂): Can introduce different hydrogen bonding patterns.
The strategic application of these replacements could lead to derivatives with improved target engagement by, for instance, forming more favorable hydrogen bonds or by displacing water molecules in the active site to increase binding affinity. nih.gov
Molecular Mechanisms of Interaction with Specific Biological Targets (Based on in vitro and Computational Data)
Derivatives based on the 2-aminopyrimidine scaffold have been shown to inhibit a variety of enzymes through specific molecular interactions within their active sites. These interactions are often elucidated through a combination of in vitro enzymatic assays and in silico computational methods like molecular docking.
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. This is due to its ability to mimic the adenine (B156593) base of ATP and form crucial hydrogen bonds with the backbone of the kinase hinge region.
CDK8 and CDK9 Inhibition: Cyclin-dependent kinases 8 and 9 are transcriptional regulators and are considered targets for cancer therapy. nih.gov The CDK8/19 inhibitor Senexin B, which features a quinazoline (B50416) core (a bioisostere of pyrimidine), demonstrates the importance of the heterocyclic core in binding. glpbio.comnih.govnih.gov Docking studies of pyrimidine derivatives into the CDK8 active site predict that the 2-amino group forms hydrogen bonds, which is a key interaction for potent inhibition. semanticscholar.org For CDK9, the aminopyrimidine framework is one of the most represented scaffolds among inhibitors, highlighting its effectiveness in targeting this kinase. nih.gov Optimization of 2,4,5-trisubstituted pyrimidine compounds has led to potent and selective CDK9 inhibitors that down-regulate the anti-apoptotic protein Mcl-1. nih.gov
AKT Inhibition: AKT (Protein Kinase B) is a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer. researchgate.net Molecular docking simulations are a primary tool for predicting the binding modes of inhibitors. nih.gov For AKT1, the ATP binding cleft contains key hydrophobic residues such as Leu156 and Val164, which can form interactions with the inhibitor scaffold. The design of inhibitors often focuses on creating molecules that are complementary to this binding site.
LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme and an attractive target in oncology. Recently, a series of 2-aminopyrimidine derivatives were designed and synthesized as LSD1 inhibitors. The most promising compounds showed high selectivity for LSD1 over other enzymes and were found to induce apoptosis in cancer cells. The 2-aminopyrimidine core is central to the activity of these inhibitors.
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have reported 2-aminopyrimidine derivatives as potent α-glucosidase inhibitors. nih.gov Molecular docking studies suggest that the 2,4-diaminopyrimidine (B92962) scaffold is essential for binding to key catalytic residues in the enzyme's active site. Furthermore, SAR studies indicate that lipophilic, electron-withdrawing substituents on an attached phenyl ring can enhance inhibitory activity. The mechanism is often a mixed-type of reversible inhibition. nih.gov
β-Glucuronidase Inhibition: Elevated β-glucuronidase activity is linked to certain pathological conditions, including some cancers. glpbio.com A number of 2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of this enzyme. glpbio.com Computational docking studies predict that potent inhibitors form key interactions within the active site. The presence of functional groups capable of acting as hydrogen bond donors or acceptors is considered important for strong inhibitory activity. glpbio.com
O-Acetylserine Sulfhydrylase (OASS) Inhibition: OASS is an enzyme involved in the cysteine biosynthesis pathway in bacteria, making it a target for novel antibacterial agents. While many OASS inhibitors are based on different scaffolds, a derivative featuring a 2-aminopyrimidine group has demonstrated good in vitro activity against both isoforms of the enzyme (OASS-A and OASS-B), indicating that this scaffold can be successfully employed to target this enzyme class.
Receptor Binding Mechanisms (e.g., Histamine (B1213489) H3 Receptor)
The 2-aminopyrimidine core, a key structural feature of this compound, is a recognized pharmacophore for histamine H3 receptor (H3R) ligands. consensus.appnih.govnih.gov Structure-activity relationship (SAR) studies on a series of 2,4-diamino- and 2,4,6-triaminopyrimidine (B127396) derivatives have elucidated the binding mechanisms at the human H3 receptor (hH3R). nih.gov
The binding affinity of these compounds is significantly influenced by the substituents on the pyrimidine ring. For instance, modifying the 2-amino position of the pyrimidine core with a 3-piperidinopropoxyphenyl moiety, a known hH3R pharmacophore, can lead to compounds with high affinity for the receptor. nih.govnih.gov One notable derivative, N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine, demonstrated a high binding affinity with a Ki value of 4.49 ± 1.25 nM for the hH3R. nih.govnih.gov This high affinity is attributed to the successful integration of key pharmacophoric elements that interact with the receptor's binding pocket.
Systematic modifications of the 2-aminopyrimidine skeleton have shown that both the type and position of side-chain moieties at the 2-, 4-, and 6-positions are critical for affinity and selectivity. nih.gov The strategic replacement of certain groups, such as a 4-methylpiperazino group with an N-benzylamine, coupled with the introduction of the H3R pharmacophore at the 2-position, dramatically improves binding affinity and selectivity over other histamine receptor subtypes like H4R. nih.govnih.gov These studies underscore the 2-aminopyrimidine scaffold's role in anchoring ligands within the H3R binding site, allowing for specific interactions that drive high-affinity binding.
| Compound | hH3R Ki (nM) | hH4R Ki (nM) | Selectivity Ratio (hH4R/hH3R) |
|---|---|---|---|
| Compound 1 | 14,000 | 3,700 | 0.26 |
| Compound 5** | 4.49 | >30,000 | >6,500 |
| Derivative A | 650 | 4,500 | 8 |
| Derivative B | 4.5 | 30,000 | 6,500 |
Nucleic Acid Binding and Intercalation Mechanisms (where applicable to pyrimidine derivatives)
While direct studies on this compound binding to nucleic acids are not prevalent, the pyrimidine moiety is a fundamental component of DNA and RNA, and its derivatives are known to interact with nucleic acids through various mechanisms.
One primary mode of interaction is intercalation, where planar, polycyclic, and aromatic molecules insert themselves between the base pairs of the DNA double helix. wikipedia.org This process requires the separation of base pairs, causing local unwinding of the DNA structure. wikipedia.org Although the single phenyl and pyrimidine rings of the title compound may offer limited planarity for classical intercalation compared to larger polycyclic systems, the potential for non-classical or partial intercalation cannot be entirely dismissed.
Pyrimidine derivatives can also engage in more specific interactions. For example, certain macrocyclic bis-intercalators containing pyrimidine-like structures have shown a high selectivity for binding to duplexes with mismatched pyrimidine bases. oup.com This suggests that pyrimidine derivatives can recognize and bind to non-canonical DNA structures.
Furthermore, pyrimidine bases in DNA are susceptible to damage from sources like UV light, leading to the formation of pyrimidine dimers, such as cyclobutane (B1203170) pyrimidine dimers (CPDs). wikipedia.org These lesions distort the DNA helix and can interfere with replication and transcription. wikipedia.org Theoretical studies have also explored the formation of pyrimidine-pyrimidine intrastrand cross-links initiated by pyrimidine-type radicals, which can attack neighboring pyrimidine nucleotides. rsc.org The ability of pyrimidine derivatives to interact with or even modulate the formation and repair of such DNA lesions represents another potential mechanism of biological activity.
Rational Design and Optimization Strategies Derived from Structural and Computational Insights
The 2-aminopyrimidine scaffold, central to this compound, is a highly versatile and privileged structure in modern drug discovery, particularly for kinase inhibitors. nih.govnih.gov Rational design and optimization strategies frequently leverage this core due to its ability to form key hydrogen bond interactions with the hinge region of kinase domains. nih.gov
Structure-Based Design: X-ray crystallography and computational modeling are pivotal in the rational design of aminopyrimidine-based inhibitors. By visualizing how a lead compound binds to its target, medicinal chemists can make informed structural modifications to enhance potency and selectivity. For instance, in the development of lymphocyte-specific kinase (Lck) inhibitors, X-ray structure-based analysis guided the design of aminopyrimidine amides from an aminoquinazoline lead, resulting in compounds with improved cellular potency. nih.gov Similarly, for focal adhesion kinase (FAK) inhibitors, the diaminopyrimidine moiety of the lead compound TAE-226 was observed to anchor to the hinge region via a double-dentate hydrogen bond, a feature that was retained in subsequent optimization efforts. nih.gov
Scaffold Hopping and Optimization: Optimization often involves modifying the substituents on the aminopyrimidine core to improve pharmacological properties. Based on a known inhibitor, GDC-0941, novel thienopyrimidine derivatives were designed to enhance interaction with the target enzyme and improve cytotoxic activity. mdpi.com In another example, structural optimization based on the AZD9291 skeleton was undertaken to increase the inhibitory potential against Lysine-Specific Demethylase 1 (LSD1), leading to a series of 2-aminopyrimidine derivatives with favorable in vitro and in vivo profiles. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how chemical structure relates to biological activity. For a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, it was found that the introduction of electron-withdrawing groups, like a nitro group, on a substituted aryl moiety decreased cytotoxic activity. mdpi.com This type of information is vital for guiding the synthesis of more potent analogues. Molecular docking studies complement these findings by predicting binding modes and molecular interactions, helping to explain why certain functionalities are important for potent inhibitory activity. mdpi.comnih.gov
| Target | Structural Moiety | SAR Finding | Reference |
|---|---|---|---|
| Kinases (e.g., FAK, Lck) | 2,4-Diaminopyrimidine Core | Acts as a hinge-binding motif, forming crucial hydrogen bonds. Retaining this scaffold is a common strategy. | nih.govnih.gov |
| BRD4/PLK1 | Substituted Aryl Moiety | Introduction of electron-withdrawing groups (e.g., nitro) decreased cytotoxic activity. | mdpi.com |
| Histamine H3 Receptor | Substituents at 2-, 4-, and 6-positions | Systematic modification is critical for affinity and selectivity. Introduction of a known H3R pharmacophore at the 2-position significantly increases potency. | nih.gov |
| β-Glucuronidase | Substituents on the 2-aminopyrimidine core | The presence of specific donor or acceptor functionalities is important for potent inhibitory activity, as predicted by docking simulations. | nih.gov |
Q & A
Q. Basic Characterization
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm proton environments and carbon frameworks. Key signals include the methanol -OH (~4.5 ppm) and aromatic protons (7.0-8.5 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions. Requires single crystals grown via slow evaporation (e.g., ethanol/water mixtures) .
- FT-IR/Raman Spectroscopy : Identify functional groups (e.g., -NH₂ at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹) and compare with computational models .
How does the stability of this compound vary under different storage conditions?
Q. Basic Stability Assessment
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation. Monitor via HPLC for decomposition peaks .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers. Karl Fischer titration quantifies water content .
Q. Advanced Analysis :
- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 4 weeks. Compare degradation products using LC-MS .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis determine thermal decomposition thresholds .
What in vitro assays are suitable for evaluating the kinase inhibitory activity of derivatives of this compound?
Q. Basic Screening
- Kinase Inhibition Assays : Use recombinant kinases (e.g., PI3K, EGFR) with ATP-competitive assays (e.g., ADP-Glo™). IC₅₀ values are calculated from dose-response curves .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HCT-116) via MTT or CellTiter-Glo® .
Q. Advanced Mechanistic Studies :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₐ) between the compound and target kinases .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes to kinase ATP pockets .
How can density functional theory (DFT) predict the reactivity of (3-(2-Aminopyrimidin-5-yl)phenyl)phenyl)methanol in substitution reactions?
Q. Advanced Computational Approach
- Optimize Geometry : Perform DFT calculations (e.g., B3LYP/6-311G**) to determine ground-state electron distribution .
- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Lower gaps (~4-5 eV) indicate higher reactivity .
- Reaction Pathways : Simulate SNAr (nucleophilic aromatic substitution) at the pyrimidine ring using Gaussian08. Compare activation energies for substituent effects .
If conflicting data arise regarding the compound's solubility in polar solvents, what analytical approaches can resolve these discrepancies?
Q. Advanced Resolution Strategies
- Solubility Screening : Use shake-flask method in DMSO, methanol, and water. Quantify via UV-Vis at λmax (e.g., 226 nm) .
- DLS/Zeta Potential : Dynamic light scattering evaluates aggregation in aqueous buffers. Zeta potential >|±30| mV indicates colloidal stability .
- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility. Phase diagrams constructed via CheqSol method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
